molecular formula C32H34N2O8 B171584 5'-O-(Dimethoxytrityl)-2'-o-methyl-5-methyluridine CAS No. 153631-19-7

5'-O-(Dimethoxytrityl)-2'-o-methyl-5-methyluridine

Cat. No. B171584
CAS RN: 153631-19-7
M. Wt: 574.6 g/mol
InChI Key: VFLOXJCZWDDILQ-NODMTMHWSA-N
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Description

5’-O-(Dimethoxytrityl)-2’-o-methyl-5-methyluridine is a modified nucleoside. The Dimethoxytrityl (DMT) group is a protecting group widely used for the protection of the 5’-hydroxy group in nucleosides, particularly in oligonucleotide synthesis . It is usually bound to a molecule but can exist as a stable cation in solution .


Synthesis Analysis

The synthesis of 5’-O-(Dimethoxytrityl)-2’-o-methyl-5-methyluridine involves the use of dichloroacetic acid to catalyze the deprotection (detritylation) of the 5’-O-(4,4’-dimethoxytrityl)-2’-deoxythymidine nucleoside . This reaction yields a 4,4’-dimethoxytrityl carbocation . The rate of detritylation is generally faster than the rate of depurination, and to minimize the amount of depurination, detritylation is often performed as quickly as possible .


Molecular Structure Analysis

The molecular structure of 5’-O-(Dimethoxytrityl)-2’-o-methyl-5-methyluridine is complex. The DMT group is a large, bulky group that provides steric hindrance, protecting the 5’-hydroxy group in the nucleoside . The DMT group can exist as a stable cation in solution, where it appears bright orange .


Chemical Reactions Analysis

The primary chemical reaction involving 5’-O-(Dimethoxytrityl)-2’-o-methyl-5-methyluridine is its detritylation, which is the removal of the DMT protecting group . This reaction is acid-catalyzed and results in the formation of a 4,4’-dimethoxytrityl carbocation .

Mechanism of Action

The mechanism of action of 5’-O-(Dimethoxytrityl)-2’-o-methyl-5-methyluridine primarily involves its role in oligonucleotide synthesis. The DMT group protects the 5’-hydroxy group in the nucleoside during the synthesis process . Once the synthesis is complete, the DMT group can be removed through detritylation .

Future Directions

The future directions for the use of 5’-O-(Dimethoxytrityl)-2’-o-methyl-5-methyluridine could involve its continued use in oligonucleotide synthesis. As a protecting group, DMT plays a crucial role in the synthesis process, and advancements in this field could lead to more efficient and effective synthesis methods .

properties

IUPAC Name

1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H34N2O8/c1-20-18-34(31(37)33-29(20)36)30-28(40-4)27(35)26(42-30)19-41-32(21-8-6-5-7-9-21,22-10-14-24(38-2)15-11-22)23-12-16-25(39-3)17-13-23/h5-18,26-28,30,35H,19H2,1-4H3,(H,33,36,37)/t26-,27-,28-,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFLOXJCZWDDILQ-NODMTMHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H34N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

574.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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